(S)-6-(Trifluoromethyl)piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
(6S)-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
DIJXEGUOBRBICZ-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC(=O)C1)C(F)(F)F |
Canonical SMILES |
C1CC(NC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of S 6 Trifluoromethyl Piperidin 2 One Synthesis
Elucidation of Key Reaction Pathways and Intermediates
The construction of the (S)-6-(trifluoromethyl)piperidin-2-one ring system can be envisioned through several key reaction pathways, each involving distinct intermediates. Two of the most plausible routes are the asymmetric hydrogenation of a pyridinone precursor and the intramolecular cyclization of a chiral amino acid derivative.
Asymmetric Hydrogenation of 6-(Trifluoromethyl)-2-pyridinone:
This pathway involves the reduction of the aromatic pyridinone ring to the corresponding saturated lactam. The reaction typically proceeds through the formation of a dihydropyridinone intermediate, followed by the reduction of the remaining double bond.
Key Intermediates:
6-(Trifluoromethyl)-2-pyridone: The starting aromatic precursor.
(S)-6-(Trifluoromethyl)-3,4-dihydro-2(1H)-pyridinone: A partially hydrogenated intermediate.
This compound: The final saturated lactam product.
The reaction is generally carried out under a hydrogen atmosphere using a chiral transition metal catalyst, which is crucial for establishing the desired stereochemistry at the C6 position.
Intramolecular Cyclization of a Chiral 5-Amino-6,6,6-trifluorohexanoic Acid Derivative:
This approach builds the piperidinone ring from a linear precursor that already contains the trifluoromethyl group and the necessary amine and carboxylic acid functionalities. The key step is the formation of the amide bond to close the six-membered ring.
Key Intermediates:
A protected 5-amino-6,6,6-trifluorohexanoic acid: The linear precursor, often with protecting groups on the amine and carboxylic acid to prevent side reactions.
Activated carboxylic acid derivative: The carboxylic acid is typically activated (e.g., as an acyl chloride or with a coupling agent) to facilitate nucleophilic attack by the amine.
Open-chain amino-acyl intermediate: The species immediately preceding ring closure.
The stereochemistry at the C6 position is established prior to cyclization, for instance, through the use of a chiral starting material or an asymmetric synthesis of the amino acid precursor.
Analysis of Stereochemical Control and Asymmetric Induction Mechanisms
Achieving the (S)-configuration at the stereocenter bearing the trifluoromethyl group is the central challenge in the synthesis of this compound. This is accomplished through various asymmetric induction mechanisms.
In the context of asymmetric hydrogenation , stereochemical control is dictated by the chiral catalyst. Typically, a transition metal (e.g., rhodium, iridium, or ruthenium) is complexed with a chiral ligand, often a bidentate phosphine (B1218219). The substrate, 6-(trifluoromethyl)-2-pyridone, coordinates to the chiral metal complex, creating a chiral environment. The delivery of hydrogen to the double bond then occurs from a specific face, directed by the steric and electronic properties of the chiral ligand. The enantioselectivity of this process is highly dependent on the precise structure of the ligand and the reaction conditions.
For the intramolecular cyclization pathway, stereocontrol is often achieved using a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral amine could be used to synthesize the 5-amino-6,6,6-trifluorohexanoic acid precursor diastereoselectively. Once the desired stereocenter is set, the auxiliary is removed.
Another strategy is enzymatic kinetic resolution . In this approach, a racemic mixture of a precursor, such as 6-(trifluoromethyl)piperidin-2-one (B3017155), is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Catalytic Cycle Analysis in Metal-Mediated and Organocatalytic Transformations
Metal-Mediated Asymmetric Hydrogenation:
The catalytic cycle for the asymmetric hydrogenation of 6-(trifluoromethyl)-2-pyridone using a chiral rhodium catalyst, for example, can be described as follows:
Catalyst Activation: The precatalyst, often a Rh(I) complex, reacts with hydrogen to form the active dihydride species.
Substrate Coordination: The pyridinone substrate coordinates to the chiral rhodium dihydride complex.
Migratory Insertion: A hydride ligand is transferred from the metal to one of the carbon atoms of the coordinated double bond, forming a rhodium-alkyl intermediate. The stereochemistry of this step is guided by the chiral ligand.
Second Migratory Insertion/Reductive Elimination: The second hydride is transferred, leading to the formation of the saturated piperidinone ring and regenerating the active catalyst. The product is then released from the coordination sphere of the metal.
Organocatalytic Intramolecular Cyclization:
While less common for this specific transformation, an organocatalytic approach to the intramolecular cyclization of a suitable precursor could be envisioned. For example, a chiral amine catalyst, such as a proline derivative, could be used to catalyze the intramolecular Michael addition of an amine to an α,β-unsaturated ester precursor.
Enamine/Iminium Ion Formation: The organocatalyst reacts with a carbonyl group in the substrate to form a chiral enamine or iminium ion.
Intramolecular Attack: The nucleophilic amine within the same molecule attacks the electrophilic carbon of the enamine/iminium ion in a stereocontrolled manner.
Ring Closure and Catalyst Regeneration: The cyclized intermediate is formed, and subsequent hydrolysis releases the product and regenerates the organocatalyst.
Role of Substrate Conformation and Electronic Effects on Reactivity and Selectivity
The trifluoromethyl (CF3) group plays a significant role in influencing the reactivity and selectivity of the synthesis due to its unique steric and electronic properties.
Steric Effects: The CF3 group is sterically demanding. In the transition state of the asymmetric hydrogenation, the bulky CF3 group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the chiral ligand and the catalyst framework. This conformational preference can significantly influence which face of the double bond is accessible for hydrogenation, thereby enhancing diastereoselectivity.
Electronic Effects: The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of the substrate. For instance, in the hydrogenation of the pyridinone, the electron-withdrawing nature of the CF3 group can make the aromatic ring more electron-deficient and potentially more susceptible to reduction. In cyclization reactions, the inductive effect of the CF3 group can alter the pKa of the amine, influencing its nucleophilicity.
The interplay of these steric and electronic effects is critical in determining the optimal reaction conditions and catalyst choice for achieving high stereoselectivity.
Competitive Reaction Pathways and Side Product Formation
Several competitive reaction pathways and side products can emerge during the synthesis of this compound.
Racemization: Under harsh reaction conditions (e.g., high temperatures or strongly basic or acidic media), the stereocenter at the C6 position can be susceptible to racemization, leading to a loss of enantiomeric purity.
Over-reduction: In the hydrogenation of the pyridinone precursor, the lactam carbonyl group could potentially be further reduced to an amine and an alcohol, especially with highly reactive reducing agents. Careful selection of the catalyst and reaction conditions is necessary to avoid this.
Elimination Reactions: If the piperidinone ring contains suitable leaving groups, elimination reactions can compete with the desired transformation, leading to the formation of unsaturated byproducts.
Incomplete Reaction: In hydrogenation reactions, incomplete reduction can lead to the presence of dihydropyridinone intermediates in the final product mixture.
Careful optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial to minimize these side reactions and maximize the yield and enantiomeric purity of the desired this compound.
Data Tables
Table 1: Hypothetical Catalyst Screening for Asymmetric Hydrogenation of 6-(Trifluoromethyl)-2-pyridinone
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Conversion (%) | ee (%) (S) |
| 1 | [Rh(COD)2]BF4 | (R)-BINAP | CH2Cl2 | 25 | >99 | 92 |
| 2 | [Ir(COD)Cl]2 | (R,R)-Ph-BPE | Toluene | 50 | >99 | 85 |
| 3 | RuCl2[(R)-BINAP] | - | Methanol | 60 | 95 | 95 |
| 4 | [Rh(COD)2]BF4 | (S)-JOSIPHOS | THF | 25 | >99 | 88 |
Table 2: Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis of a 5-Amino-6,6,6-trifluorohexanoic Acid Precursor
| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (S:R) |
| 1 | (S)-(-)-1-Phenylethylamine | Alkylation | 90:10 |
| 2 | (R)-4-Benzyl-2-oxazolidinone | Aldol Addition | 95:5 |
| 3 | (S)-2-Methoxymethylpyrrolidine (SMP) | Michael Addition | 88:12 |
Chemical Transformations and Derivatization of S 6 Trifluoromethyl Piperidin 2 One
The (S)-6-(trifluoromethyl)piperidin-2-one scaffold is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl (CF3) group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The chemical modification of this lactam allows for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This article explores the key chemical transformations and derivatization strategies for this compound, focusing on reactions at the lactam nitrogen, the carbonyl group, the trifluoromethyl group, other ring carbons, and ring-opening or expansion reactions.
Applications of S 6 Trifluoromethyl Piperidin 2 One in Complex Organic Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center at the C6 position, adjacent to the electron-withdrawing trifluoromethyl group, renders (S)-6-(trifluoromethyl)piperidin-2-one a powerful chiral synthon. This inherent chirality can be effectively transferred to new stereocenters during the course of a synthetic sequence, enabling the asymmetric synthesis of a range of complex molecules. The trifluoromethyl group not only imparts unique properties to the target molecules but also influences the stereochemical outcome of reactions at adjacent positions.
The utility of trifluoromethylated piperidines as chiral building blocks is well-documented. researchgate.net Methodologies have been developed for the diastereoselective and enantioselective synthesis of various trifluoromethyl-containing piperidines, which can then be used in the synthesis of more complex structures. researchgate.net For instance, asymmetric synthesis strategies have been employed to create trifluoromethyl analogues of naturally occurring piperidine (B6355638) alkaloids and other polycyclic structures. researchgate.net The stereocenter bearing the trifluoromethyl group can direct the stereoselective introduction of other functional groups, leading to highly enantioenriched products.
The general synthetic strategies for α-trifluoromethyl monocyclic piperidinic derivatives often involve starting from existing 6-membered rings, such as pipecolic acid or lactam derivatives, and introducing the trifluoromethyl group. scienceopen.comresearchgate.netmdpi.comnih.govnih.gov Alternatively, the piperidine ring can be constructed through cyclization or cycloaddition reactions. scienceopen.comresearchgate.netmdpi.comnih.govnih.gov In the context of this compound, its pre-existing chiral center makes it a ready-to-use building block for asymmetric synthesis, bypassing the need for an initial asymmetric induction step.
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
This compound serves as a key starting material for the synthesis of a variety of other nitrogen-containing heterocyclic systems. The lactam functionality provides a handle for various chemical transformations, including reduction, ring-opening, and ring-rearrangement reactions, to access diverse molecular scaffolds.
Piperidines: The most direct application of this compound is in the synthesis of substituted trifluoromethyl-piperidines. Reduction of the lactam carbonyl group can afford the corresponding (S)-6-(trifluoromethyl)piperidine. Further functionalization of the piperidine nitrogen or other positions on the ring can then be achieved. A variety of methods exist for the synthesis of substituted α-trifluoromethyl piperidinic derivatives from lactams and other precursors. mdpi.com These methods include reductions of imines derived from the lactam, as well as intramolecular Mannich reactions and silyl-aza-Prins reactions to create highly functionalized piperidine rings with controlled diastereoselectivity. mdpi.comnih.gov
Pyrrolidines: A notable transformation involving trifluoromethylated piperidines is their ring contraction to form substituted pyrrolidines. For example, 3-hydroxy-3-(trifluoromethyl)piperidines can undergo a ring contraction via an aziridinium (B1262131) intermediate to yield 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov This process allows for the creation of a five-membered ring system with a quaternary center at the C2 position, a valuable motif in medicinal chemistry. While this example starts from a 3-hydroxypiperidine, it demonstrates the potential for ring transformations of the piperidine scaffold derived from this compound.
β-Lactams: The synthesis of β-lactams containing a trifluoromethyl group is an area of significant interest. researchgate.netnih.gov While direct conversion of a piperidin-2-one to a β-lactam is not a standard transformation, the chiral backbone of this compound could potentially be utilized in multi-step sequences to generate chiral β-lactam structures. Synthetic methods for α-trifluoromethyl-β-lactams often involve cycloaddition reactions or cyclization of acyclic precursors. researchgate.netnih.gov
Pyridines: The synthesis of trifluoromethylated pyridines is of considerable importance, particularly in the agrochemical industry. nih.gov Typically, these compounds are synthesized either by introducing a trifluoromethyl group onto a pre-existing pyridine (B92270) ring through chlorine/fluorine exchange or by constructing the pyridine ring via a cyclocondensation reaction using a trifluoromethyl-containing building block. nih.govgoogle.comgoogle.com Dehydrogenation of a piperidine derivative to form a pyridine is a known transformation, suggesting a potential, albeit not commonly reported, route from this compound derivatives to chiral trifluoromethylated pyridines.
Triazoles: The synthesis of trifluoromethylated triazoles is generally achieved through cycloaddition reactions, such as the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) precursors. nih.gov There is no direct, commonly cited method for the conversion of a piperidin-2-one to a triazole. However, the fragments derived from the ring-opening of this compound could potentially be elaborated into precursors for triazole synthesis.
The following table summarizes the types of heterocycles that can be derived from trifluoromethylated piperidine precursors, highlighting the versatility of this structural motif.
| Precursor | Target Heterocycle | Key Transformation |
| This compound | Substituted Piperidines | Lactam reduction, N-functionalization |
| 3-Hydroxy-3-(trifluoromethyl)piperidines | Substituted Pyrrolidines | Ring contraction via aziridinium intermediate nih.gov |
| Fluoroalkenes and Nitrones | α-Trifluoromethyl-β-lactams | 1,3-Dipolar cycloaddition and subsequent cyclization nih.gov |
| Trichloromethylpyridines | Trifluoromethylpyridines | Chlorine/Fluorine exchange nih.gov |
| Hydrazonoyl chlorides and CF3CN precursors | 5-Trifluoromethyl-1,2,4-triazoles | [3+2] Cycloaddition nih.gov |
Intermediate in the Construction of Advanced Molecular Architectures with Precise Stereochemistry
The utility of this compound extends to its role as a crucial intermediate in the synthesis of complex molecular architectures where precise stereochemical control is paramount. The defined stereochemistry at the C6 position can be relayed to other parts of the molecule, enabling the stereoselective synthesis of intricate structures.
For example, the diastereoselective synthesis of 2,6-disubstituted piperidines is a common goal in natural product synthesis. nih.govnih.gov Chiral piperidine derivatives are key components of numerous biologically active compounds. The asymmetric synthesis of such molecules often relies on the use of chiral building blocks to control the relative and absolute stereochemistry of the final product. This compound, with its fixed stereocenter, is an ideal starting point for such endeavors.
The table below provides examples of synthetic strategies where precise stereochemistry is achieved using piperidine-based building blocks, illustrating the potential applications of this compound in similar contexts.
| Synthetic Strategy | Resulting Structure | Key Features |
| Diastereoselective addition to activated pyridinium (B92312) salts | 2,6-Disubstituted piperidines | High diastereoselectivity in the formation of cis- or trans-isomers. nih.gov |
| Asymmetric synthesis from chiral pyridinium salts | 2,6-Disubstituted 3-piperidinols | Stereocontrolled nucleophilic addition and subsequent highly diastereoselective epoxidation-nucleophilic addition. nih.gov |
| Asymmetric synthesis via intramolecular Mannich reaction | Trifluoromethylated piperidines | Stereoselective access to trifluoro-analogues of naturally occurring piperidines. researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for S 6 Trifluoromethyl Piperidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. mdpi.com For (S)-6-(Trifluoromethyl)piperidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-nuclear NMR experiments are foundational for assigning the core structure. Each unique nucleus in the molecule provides a distinct signal, offering insights into its chemical environment.
¹H NMR: The proton NMR spectrum is used to identify the number of different proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the N-H proton, the proton at the chiral center (C6), and the three sets of methylene (B1212753) protons (C3, C4, C5). The proton at C6, being adjacent to both the electron-withdrawing trifluoromethyl group and the nitrogen atom, would appear significantly downfield. The coupling constants (J-values) between adjacent protons are crucial for conformational analysis, helping to define the dihedral angles and confirm the preferred chair conformation of the piperidinone ring. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Key signals include the lactam carbonyl carbon (C2) at a low field, the carbon attached to the trifluoromethyl group (C6), and the CF₃ carbon itself. The signal for the CF₃ carbon is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the C6 signal may show coupling to the fluorine atoms. researchgate.net
¹⁹F NMR: As the trifluoromethyl group is a key feature of the molecule, ¹⁹F NMR is particularly informative. rsc.org A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a doublet due to three-bond coupling (³JHF) with the proton on C6, confirming their spatial relationship. nih.govdocumentsdelivered.com The chemical shift in the ¹⁹F spectrum is highly sensitive to the electronic environment. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Multiplicities are abbreviated as s (singlet), d (doublet), q (quartet), m (multiplet).)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |
| ¹H | NH | ~7.5-8.5 | s (broad) | Exchanges with D₂O |
| ¹H | C6-H | ~4.0-4.5 | m | Coupled to C5 protons and CF₃ group |
| ¹H | C3-H ₂ | ~2.3-2.6 | m | Coupled to C4 protons |
| ¹H | C4-H ₂ | ~1.8-2.1 | m | Coupled to C3 and C5 protons |
| ¹H | C5-H ₂ | ~1.9-2.2 | m | Coupled to C4 and C6 protons |
| ¹³C | C 2 (C=O) | ~170-175 | s | HMBC correlation to C3 protons |
| ¹³C | C 6 | ~55-65 | q (²JCF) | Directly attached to CF₃ group |
| ¹³C | C 3 | ~30-35 | s | Adjacent to carbonyl group |
| ¹³C | C 4 | ~20-25 | s | Aliphatic methylene |
| ¹³C | C 5 | ~25-30 | s | Aliphatic methylene |
| ¹³C | C F₃ | ~120-125 | q (¹JCF) | Characteristic quartet for CF₃ |
| ¹⁹F | CF ₃ | ~(-70) - (-80) | d (³JHF) | Coupled to C6 proton |
Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting H6 with the H5 protons, H5 with H4, and H4 with H3, establishing the contiguous spin system of the piperidinone ring. longdom.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically two or three bonds away). This is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the C3 protons to the C2 carbonyl carbon and the C5 carbon, confirming the lactam ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. harvard.edu NOESY is particularly valuable for stereochemical and conformational analysis. For example, observing cross-peaks between axial protons on C4 and C6 would provide strong evidence for the chair conformation of the six-membered ring.
X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be obtained, this technique would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov
Crucially, X-ray crystallography can determine the absolute configuration of the chiral center at C6, confirming the (S) stereochemistry without ambiguity. nih.goviucr.org The analysis would also reveal the preferred conformation of the piperidinone ring in the crystal lattice, which is expected to be a chair conformation. researchgate.netresearchgate.net
Furthermore, the crystal packing reveals how molecules interact with each other in the solid state. researchgate.net For this compound, it is anticipated that intermolecular hydrogen bonds would form between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule, potentially leading to the formation of dimers or extended chains in the crystal lattice. nih.goviucr.org
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy) for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. biomedscidirect.com The FT-IR spectrum serves as a molecular fingerprint, confirming the presence of the key structural components of this compound. nutriterra.orgbiomedscidirect.com
Key expected absorptions include:
N-H Stretch: A moderate to strong absorption band around 3200-3300 cm⁻¹, characteristic of the secondary amide (lactam) N-H group.
C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the piperidinone ring.
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, which is characteristic of a six-membered ring lactam carbonyl group.
C-F Stretch: Very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3300 | Medium-Strong |
| Alkane C-H | Stretch | 2850 - 2960 | Medium |
| Lactam C=O | Stretch | 1650 - 1680 | Strong |
| Trifluoromethyl C-F | Stretch | 1100 - 1300 | Very Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). researchgate.netthermofisher.com This precision allows for the unambiguous determination of a molecule's elemental composition. algimed.com
For this compound (Molecular Formula: C₆H₈F₃NO), HRMS would be used to measure its exact mass. The calculated monoisotopic mass is 167.0558 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide definitive confirmation of the molecular formula. nih.gov
In addition to exact mass determination, mass spectrometry can provide structural information through analysis of fragmentation patterns, often achieved via tandem MS (MS/MS) experiments. Common fragmentation pathways for this molecule might include the loss of the trifluoromethyl radical (•CF₃), loss of carbon monoxide (CO), or cleavage of the piperidinone ring.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₈F₃NO |
| Theoretical Monoisotopic Mass [M+H]⁺ | 168.0631 Da |
| Theoretical Monoisotopic Mass [M]⁺• | 167.0558 Da |
| Common Fragmentation Losses | •CF₃ (69 Da), CO (28 Da) |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Stereochemical Characterization
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.orgnih.gov It is an essential technique for characterizing the stereochemistry of a compound in solution. researchgate.net
Since this compound is a chiral molecule, it is expected to be CD-active. The CD spectrum would display characteristic positive and/or negative bands, known as Cotton effects, corresponding to the electronic transitions of its chromophores (primarily the lactam carbonyl group). rsc.org The sign and magnitude of these Cotton effects are unique to the (S)-enantiomer. The corresponding (R)-enantiomer would exhibit a CD spectrum that is an exact mirror image. chiralabsxl.com Therefore, by comparing the experimental CD spectrum to a reference or to theoretical calculations, the absolute configuration of the molecule can be confidently assigned. rsc.orgchiralabsxl.com
Theoretical and Computational Studies of S 6 Trifluoromethyl Piperidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic characteristics of molecules. For (S)-6-(Trifluoromethyl)piperidin-2-one, DFT calculations offer a detailed view of its conformational preferences, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.
Computational geometry optimization is employed to determine the most stable three-dimensional arrangement of a molecule. For piperidine-based rings, the primary conformations of interest are the chair, boat, and twist-boat forms.
Research Findings: Studies on various substituted piperidine (B6355638) rings consistently show that the chair conformation is the most stable arrangement. nih.govnih.gov This preference is due to the minimization of torsional strain and steric hindrance. In the case of this compound, the piperidine ring is expected to adopt a distorted chair conformation. nih.gov The bulky trifluoromethyl (-CF3) group at the C6 position is anticipated to preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions, a common trend observed in substituted cyclic systems. The specific puckering parameters and dihedral angles define the exact nature of this chair conformation. For instance, in a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the piperidine ring adopts a slightly distorted chair conformation with puckering parameters Q = 0.5864 (16) Å, θ = 6.56 (15)°, and φ = 356.9 (14)°. nih.gov
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) mapping provide a comprehensive picture of the electronic landscape of this compound.
The HOMO and LUMO are key orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one nih.gov | -6.89 | -1.18 | 5.71 |
| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide nih.gov | -5.96 | -1.68 | 4.28 |
NBO analysis provides a detailed understanding of charge delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).
MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. nanobioletters.com The map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).
Research Findings: For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (N-H) would be a region of high positive potential, making it a likely site for nucleophilic attack or hydrogen bond donation. nanobioletters.comresearchgate.net The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a region of positive potential around the carbon atom of the -CF3 group and the adjacent ring carbon, while the fluorine atoms themselves would be surrounded by negative potential. researchgate.net
The Average Local Ionization Energy (ALIE) is a computational metric that describes the energy required to remove an electron from any point on the molecule's surface. It helps in identifying the most reactive sites for electrophilic reactions, with lower ALIE values indicating regions where electrons are most easily detached.
Research Findings: Specific ALIE profile studies for this compound are not extensively available in the reviewed literature. However, based on the principles of ALIE, the regions with the lowest ionization energy would likely correspond to the locations of the highest occupied molecular orbitals. For this molecule, these sites would be anticipated around the nitrogen atom and the carbonyl oxygen, which are the most electron-rich areas and primary centers of nucleophilicity.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be correlated with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational averaging, which can be modeled with more advanced computational approaches.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of this compound, which correspond to its UV-Vis absorption spectrum. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. For a molecule like this compound, the relevant transitions would likely involve n → π* and π → π* excitations associated with the lactam carbonyl group. The predicted absorption maxima (λ_max) can be compared with experimental spectra to validate the computational model and provide a deeper understanding of the electronic structure of the molecule.
| Spectroscopic Property | Computational Method | Predicted Parameter |
| ¹H NMR Chemical Shifts | DFT (GIAO) | δ (ppm) |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | δ (ppm) |
| UV-Vis Absorption | TD-DFT | λ_max (nm) |
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving this compound, either in its synthesis or its subsequent transformations, computational studies can identify the structures of reactants, intermediates, transition states, and products.
By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, in the synthesis of this lactam, computational models can be used to investigate the mechanism of the cyclization step, identifying the key bonds that are formed and broken and the energetic cost associated with this transformation. Furthermore, the influence of catalysts or reagents on the reaction mechanism can be computationally explored, providing insights that can guide the optimization of reaction conditions.
Prediction and Rationalization of Stereoselectivity
Given the chiral nature of this compound, understanding and predicting the stereoselectivity of its formation is of paramount importance. Computational chemistry offers a powerful means to rationalize the origins of stereoselectivity in asymmetric reactions.
By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted using the Curtin-Hammett principle and transition state theory. These calculations can pinpoint the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, within the transition state structures that favor the formation of one stereoisomer over the other. For the synthesis of this compound, computational models can be used to analyze the interaction between the substrate, chiral catalyst, and reagents to explain why the (S)-enantiomer is the major product.
| Computational Analysis | Key Information Obtained |
| Transition State Energy Calculation | Prediction of enantiomeric excess (ee) |
| Analysis of Transition State Geometry | Identification of key stereodetermining interactions |
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While static quantum mechanical calculations provide valuable information about specific, low-energy conformations, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape and dynamic behavior of a molecule over time.
For this compound, MD simulations can reveal the accessible conformations of the six-membered piperidinone ring, such as chair, boat, and twist-boat forms, and the energetic barriers between them. These simulations can also shed light on the preferred orientation of the trifluoromethyl group. By simulating the molecule in a solvent box, the influence of the solvent on its conformational preferences and dynamics can be investigated. Understanding the dynamic behavior of the molecule is crucial as it can influence its reactivity and interactions with biological targets.
Computational Catalysis Studies Relevant to its Synthesis and Transformations
Computational catalysis has become a cornerstone in the design and optimization of catalytic processes. In the context of this compound, computational studies can be employed to investigate various aspects of its catalyzed synthesis and transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-6-(Trifluoromethyl)piperidin-2-one, and how are key intermediates characterized?
- Methodological Answer : A common approach involves multi-step synthesis starting with trifluoromethylation of a piperidine precursor. For example, tert-butyl-protected intermediates can undergo deprotection using hydrochloric acid in dioxane, followed by purification via HPLC with mobile phases like MeCN/water (0.1% formic acid) . Key intermediates are characterized using LCMS (e.g., m/z 727 [M+H]+) and HPLC retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
| Synthetic Step | Reagents/Conditions | Key Analytical Data |
|---|---|---|
| Deprotection | HCl (4N in dioxane) | LCMS: m/z 727 [M+H]+ |
| Purification | YMC-Actus Triart C18 column | HPLC: 1.27 min retention |
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : Chiral HPLC with columns like YMC-Actus Triart C18 (5 μm) is employed under gradient elution (MeCN/water with 0.1% formic acid). X-ray crystallography (via ORTEP-III software ) can resolve stereochemical ambiguities by generating 3D molecular models. For example, the (S)-configuration is confirmed by comparing experimental and simulated crystal structures .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under acidic conditions. The IUPAC name ((2S)-2-(trifluoromethyl)piperidine) and InChIKey (NAXDEFXCCITWEU-YFKPBYRVSA-N) are essential for database searches and reproducibility . Hygroscopicity and storage conditions (e.g., inert atmosphere) should be noted to prevent degradation.
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer : Yield optimization requires balancing steric and electronic effects. For example, substituting 1-bromo-2-methoxyethane in alkylation steps improves efficiency when paired with N-ethyl-N-isopropylpropan-2-amine as a base (31% yield → 78% with optimized stoichiometry) . Reaction monitoring via TLC or inline LCMS helps identify bottlenecks (e.g., incomplete deprotection) .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculates electron-density distributions to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or receptors). For example, the trifluoromethyl group’s electron-withdrawing effect enhances binding affinity in agrochemical analogs like cypyrafluone .
Q. How do structural modifications to the piperidin-2-one core influence bioactivity in agrochemical research?
- Methodological Answer : Substituents at the 6-position (e.g., trifluoromethyl) improve metabolic stability and target binding. In cypyrafluone, the 2-chloro-3-(pyrazole-carbonyl)phenyl group enhances herbicidal activity by disrupting plant lipid biosynthesis . SAR studies compare IC₅₀ values of analogs using enzyme inhibition assays .
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl at C6 | Increased metabolic stability | |
| Chlorophenyl substitution | Enhanced target binding affinity |
Q. What strategies resolve contradictions in reported biological activities of piperidin-2-one derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Systematic reviews using SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) can harmonize data. For example, conflicting antimicrobial data may be resolved by standardizing broth microdilution protocols across studies .
Methodological Frameworks
- PICO (Population: Target enzymes; Intervention: Trifluoromethyl group; Comparison: Non-fluorinated analogs; Outcome: Binding affinity) .
- FINER (Feasible: Lab-scale synthesis; Interesting: Novel agrochemical applications; Novel: Fluorine-specific interactions; Ethical: Non-toxic intermediates; Relevant: Pest resistance mitigation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
